molecular formula C7H12O2 B061631 (R)-2-methoxycyclohexanone CAS No. 187456-43-5

(R)-2-methoxycyclohexanone

Cat. No. B061631
M. Wt: 128.17 g/mol
InChI Key: JYJURPHZXCLFDX-SSDOTTSWSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem CID, etc.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical rotation, etc. These properties can often be found in chemical databases.


Scientific Research Applications

  • Synthesis of Sanfetrinem

    (R)-2-methoxycyclohexanone is a key intermediate in the synthesis of Sanfetrinem, an antibiotic. Microbial reduction methods involving yeast and Candida lipolytica have been used to obtain the (R) enantiomer of 2-methoxycyclohexanone (Fuganti, Grasselli, Mendozza, Servi, & Zucchi, 1997).

  • Asymmetric Synthesis of Amino Acids

    (R)-2-methoxycyclohexanone has been used in the asymmetric Strecker synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids, with high enantiomeric excess values (Fondekar, Volk, & Frahm, 1999).

  • Analysis in Psychoactive Substances

    It has been identified and characterized in psychoactive substances, like methoxetamine, which are often advertised as "research chemicals" (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

  • Infrared Spectroscopy and Theoretical Calculations

    The compound has been analyzed using infrared spectroscopy and theoretical calculations for understanding its conformational equilibrium (Freitas, Tormena, & Rittner, 2003).

  • Enantioselective Total Synthesis

    (R)-2-methoxycyclohexanone has been used in the enantioselective total synthesis of (R)-α-lipoic acid, showing the potential of thermodynamically controlled deracemization (Kaku, Okamoto, Nishii, Horikawa, & Tsunoda, 2010).

  • Study of Organophosphorus Compounds

    It has been involved in studies related to the reactions of ketones with organophosphorus compounds (Scheibye, Shabana, Lawesson, & Romming, 1982).

  • Catalytic Hydrogenation Studies

    The compound has been used in studies investigating the stereochemistry of the hydrogenation of methoxycyclohexanones over platinum metals (Nishimura, Katagiri, & Kunikata, 1975).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and other safety-related properties of the compound. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves understanding the current state of research on the compound and identifying unanswered questions or potential new applications.


For a specific compound like “®-2-methoxycyclohexanone”, you would need to search scientific literature or chemical databases to gather this information. Please note that not all compounds will have information available for all these categories, especially if the compound is not widely studied. If you have access to a university library, you can use their resources to access many scientific articles and databases. Public databases like PubChem, ChemSpider, and Google Scholar can also be useful.


properties

IUPAC Name

(2R)-2-methoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJURPHZXCLFDX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-methoxycyclohexanone

Synthesis routes and methods I

Procedure details

A solution of 2(S) 2-methoxycyclohexanone (4.089 g) and (3S,4R)-4-acetoxy-3[(R)-(t-butyldimethylsilyloxy)ethyl]azetidinone (4.63 g) in dichloromethane (140 ml) was prepared at -16°. Tin tetrachloride (14.3 g) was added dropwise via syringe at such a rate that the temperature was kept beetween -16° and -13°. The mixture was stirred for 10 minutes, then the temperature was increased to +3°. A solution of di-isopropylethylamine (5.33 g) dissolved in dichloromethane (40 ml) was added over 20 minutes. The reaction mixture was stirred for 10 minutes at +3°, then the reaction mixture was poured into 300 ml of a 1:1 mixture of sodium bicarbonate (saturated) and Rochelle's salt (saturated) and extracted into diethylether (500 ml) with vigorous stirring over 1 h. The organic layer was washed with saturated brine(150 ml), dried and the solvent removed to give an white solid (7.10 g). The crude solid was taken up in hot n-hexane (175 ml), filtered and the volume reduced to 75 ml. The resulting mixture was warmed to completely dissolve the solid. The resultant solution was cooled and stirred and the title compound was isolated by filtration as a white solid (3.03 g).
Quantity
140 mL
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solvent
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14.3 g
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5.33 g
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40 mL
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Synthesis routes and methods II

Procedure details

A 500-ml four-mouth flask equipped with a thermometer, dropping funnel, condenser, and stirrer was charged with 13.0 g (0.1 mol) of (RS)-2-methoxycyclohexanol, 7 g of dichloromethane, and 30 g of 10% aqueous solution of sulfuric acid (30 mmol). The reactants were stirred at 20-25° C. The flask was further charged with 60 g of aqueous solution of sodium hypochlorite containing 12.1% effective chlorine over about 1 hour. Stirring was continued for 30 minutes. The reaction solution was analyzed by gas chromatography to confirm that the peak due to (RS)-2-methoxycyclohexanol had disappeared. The reaction solution was given 2 g of sodium hydrogensulfite with stirring. It was confirmed that the reaction solution did not change potassium iodide starch paper into purple any longer. The reaction solution was extracted twice with 50 g of dichloromethane. The dichloromethane layers were combined together and washed with 30 g of saturated aqueous solution of sodium chloride. Upon concentration and distillation, there was obtained 11.5 g (90 mmol) of (RS)-2-methoxycyclohexanone. The chemical purity of this compound was 99.8%. Incidentally, the dichloromethane used in this example has a partition ratio in water (at 20° C.) greater than 1 and has a solubility in water (40° C.) lower than 5 wt %.
[Compound]
Name
four-mouth
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0 (± 1) mol
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13 g
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[Compound]
Name
aqueous solution
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30 mmol
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7 g
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[Compound]
Name
aqueous solution
Quantity
60 g
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reactant
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0 (± 1) mol
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2 g
Type
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[Compound]
Name
potassium iodide starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Example 1 is repeated, except that isopropanol is used as solvent, 10 mg of hydrocinchonidine are used as modifier and 100 mg of catalyst are used. In addition, 800 mg of Amberlite IRA-900 (strongly basic anion exchanger, activated using NaOH) are added. The yield is 0.36 g of product of 95% purity containing 5% solvent (44%).
Quantity
10 mg
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Reaction Step One
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product
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
catalyst
Quantity
100 mg
Type
catalyst
Reaction Step Five
Quantity
800 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-methoxycyclohexanone
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(R)-2-methoxycyclohexanone
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(R)-2-methoxycyclohexanone
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(R)-2-methoxycyclohexanone
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(R)-2-methoxycyclohexanone
Reactant of Route 6
(R)-2-methoxycyclohexanone

Citations

For This Compound
1
Citations
RR Fraser, NC Faibish, F Kong… - The Journal of Organic …, 1997 - ACS Publications
… In the reduction of 2,4-t-dimethyl-r-2-methoxycyclohexanone by lithium aluminum hydride (LAH), they estimated 21 that the axial methoxyl caused a 25% decrease in the face reactivity …
Number of citations: 28 pubs.acs.org

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